molecular formula C13H25N3O2 B2973004 tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate CAS No. 1823977-00-9

tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B2973004
CAS No.: 1823977-00-9
M. Wt: 255.362
InChI Key: GJMPUOWMDZXVAD-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate (CAS: 178311-48-3, molecular formula: C₁₂H₂₃N₃O₂) is a heterocyclic compound featuring an azetidine ring linked to a piperazine moiety via a methylene bridge, protected by a tert-butyloxycarbonyl (Boc) group. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the synthesis of kinase inhibitors, receptor agonists/antagonists, and other bioactive molecules . Its structural flexibility allows for diverse modifications, enabling fine-tuning of physicochemical and pharmacological properties.

Properties

IUPAC Name

tert-butyl 3-(piperazin-1-ylmethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-9-11(10-16)8-15-6-4-14-5-7-15/h11,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMPUOWMDZXVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823977-00-9
Record name tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate typically involves organic synthesis methods. The process generally includes the preparation of intermediate compounds followed by functional group transformations to achieve the target product . Key factors in the synthesis include reaction conditions, choice of catalysts, and ensuring high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using similar organic synthesis techniques. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and adherence to safety regulations .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing biological processes . Detailed studies are required to fully elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications on the Piperazine Ring

Table 1: Piperazine-Substituted Analogs
Compound Name Substituent(s) on Piperazine CAS Number Molecular Weight Key Features Reference
tert-Butyl 3-[(4-methylpiperazin-1-yl)methyl]azetidine-1-carboxylate 4-Methyl 887580-82-7 269.34 Enhanced lipophilicity; improved CNS penetration
tert-Butyl 3-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]azetidine-1-carboxylate 4-(2-Hydroxyethyl) 152537-04-7 299.37 Increased hydrogen-bonding capacity; metabolic stability
tert-Butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate Chloropyrazole substitution 2548979-13-9 271.74 Electrophilic reactivity; potential kinase inhibition

Key Findings :

  • Methylation (e.g., 4-methylpiperazine) enhances lipophilicity, improving blood-brain barrier permeability .
  • Chloropyrazole analogs exhibit distinct electronic profiles, enabling covalent binding to target proteins .

Modifications on the Azetidine Ring

Table 2: Azetidine-Modified Analogs
Compound Name Substituent(s) on Azetidine CAS Number Molecular Weight Key Features Reference
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate Fluoromethyl 1228581-12-1 219.25 Increased metabolic stability; enhanced electronegativity
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate Aminomethyl 325775-44-8 214.28 Facilitates further functionalization (e.g., conjugation)
tert-Butyl 3-oxoazetidine-1-carboxylate Oxo 398489-26-4 185.22 Reactive carbonyl for nucleophilic addition

Key Findings :

  • Fluoromethyl groups improve metabolic stability and alter electronic properties, influencing target binding .
  • Aminomethyl derivatives serve as synthetic handles for secondary modifications, such as coupling with carboxylic acids .
  • Oxo groups enable reactivity with amines or hydrazines, expanding synthetic utility .

Complex Hybrid Structures

Table 3: Hybrid Analogs with Extended Scaffolds
Compound Name Hybrid Structure CAS Number Molecular Weight Key Features Reference
tert-Butyl 3-((4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate Pyrrolopyrimidine-pyrazole N/A 509.68 High molecular weight; JAK/STAT inhibition
tert-Butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate Nitropyrimidine N/A 506.57 Nitro group enhances electrophilicity; DNA-targeting potential

Key Findings :

  • Pyrrolopyrimidine-pyrazole hybrids demonstrate potent kinase inhibition (e.g., JAK inhibitors) due to extended π-systems .
  • Nitropyrimidine derivatives exhibit reactivity suitable for cross-coupling reactions or as prodrugs .

Salt and Prodrug Forms

Table 4: Salt Derivatives
Compound Name Salt Form CAS Number Molecular Weight Key Features Reference
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride Dihydrochloride 2061980-49-0 326.26 Improved aqueous solubility
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride Hydrochloride 2061980-64-9 290.78 Enhanced crystallinity for formulation

Key Findings :

  • Hydrochloride salts improve solubility and crystallinity, facilitating pharmaceutical formulation .

Biological Activity

tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H25N3O2C_{13}H_{25}N_{3}O_{2} and a molecular weight of 255.36 g/mol. This compound is primarily utilized in pharmaceutical applications, particularly as an intermediate in the synthesis of various ligands. Its structural characteristics and biological activities make it a subject of interest in medicinal chemistry.

The compound is characterized by its azetidine ring structure, which contributes to its biological activity. The presence of the piperazine moiety enhances its interaction with biological targets, particularly in the central nervous system.

PropertyValue
Molecular FormulaC13H25N3O2
Molecular Weight255.36 g/mol
CAS Number1823977-00-9
IUPAC NameThis compound

The mechanism of action for this compound involves its role as a ligand in various biochemical pathways. It has been shown to interact with neurotransmitter receptors, particularly those associated with glutamate and GABA systems, which are crucial for synaptic transmission and neuroprotection.

Key Mechanisms:

  • Ligand Synthesis: Acts as an intermediate in the formation of ligands that target specific receptors.
  • Receptor Modulation: Potential modulation of ion channels and neurotransmitter receptors, impacting neuronal excitability and signaling pathways.

Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Neuroprotective Effects: The compound may provide protective effects against neurodegeneration by modulating glutamate receptor activity.
  • Antidepressant Properties: Preliminary data suggest potential antidepressant-like effects through serotonin receptor interactions.
  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, indicating a potential role in antibiotic development.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds, providing insights into their therapeutic potential:

Study 1: Neuroprotective Properties

A study published in Neuroscience Letters reported that azetidine derivatives exhibited neuroprotective effects in animal models of Parkinson's disease. The study highlighted the ability of these compounds to reduce oxidative stress and improve motor function.

Study 2: Antidepressant Activity

Research conducted by Journal of Medicinal Chemistry demonstrated that piperazine-substituted azetidines could enhance serotonin levels in the brain, suggesting their utility as potential antidepressants.

Study 3: Antimicrobial Efficacy

A recent investigation published in Antimicrobial Agents and Chemotherapy showed that certain azetidine derivatives possess activity against resistant bacterial strains, making them candidates for further development as antibiotics.

Q & A

Q. What quality control protocols ensure batch-to-batch consistency in academic synthesis of this compound?

  • Methodology :
  • QC Metrics : Enforce ≤2% impurity threshold via HPLC; validate with two independent characterization methods (NMR + HRMS) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf-life guidelines .

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